

## CAS number 119347-91-0 scientific literature

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |  |  |
|----------------------|-----------|-----------|--|--|
| Compound Name:       | ONO-3805  |           |  |  |
| Cat. No.:            | B15577819 | Get Quote |  |  |

An In-depth Technical Guide to the Scientific Literature on CAS Number 119347-91-0 (WAY-100635)

Audience: Researchers, scientists, and drug development professionals.

#### Introduction

The compound identified by CAS number 119347-91-0 is most prominently known as WAY-100635. Its chemical name is N-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-N-(2-pyridinyl)cyclohexanecarboxamide.[1][2] WAY-100635 is a highly potent and selective antagonist for the 5-hydroxytryptamine-1A (5-HT1A) receptor.[2][3] It is distinguished in the literature as a "silent" antagonist, indicating that it blocks the receptor without possessing any intrinsic agonist activity.[1][4] This characteristic, combined with its high selectivity, has made WAY-100635 an invaluable tool in neuropharmacology for elucidating the physiological and behavioral roles of the 5-HT1A receptor.[2] Furthermore, its carbon-11 labeled isotopologue, [11C]WAY-100635, is a widely used radioligand in Positron Emission Tomography (PET) imaging to quantify 5-HT1A receptors in the living brain.[4][5]

While the CAS number has been occasionally associated with **Ono-3805**, a 5-alpha-reductase inhibitor, the overwhelming body of scientific literature and pharmacological data is linked to WAY-100635.[6][7][8]

# Pharmacological Profile and Quantitative Data

WAY-100635 exhibits high affinity and selectivity for the 5-HT1A receptor. It is reported to be over 100-fold more selective for the 5-HT1A site compared to other serotonin receptor subtypes



and various other central nervous system receptors.[1][2] In addition to its primary antagonist activity at 5-HT1A receptors, it also functions as a potent agonist at the dopamine D<sub>4</sub> receptor. [3]

# Table 1: Receptor Binding Affinity and Potency of WAY-100635



| Parameter                | Receptor/Assa<br>y                                    | Value   | Species    | Reference |
|--------------------------|-------------------------------------------------------|---------|------------|-----------|
| IC50                     | 5-HT1A<br>(Displacement of<br>[³H]8-OH-DPAT)          | 1.35 nM | Rat        | [1]       |
| IC50                     | 5-HT1A                                                | 0.91 nM | -          | [3]       |
| pIC <sub>50</sub>        | 5-HT1A                                                | 8.87    | Rat        | [2][3]    |
| pIC <sub>50</sub>        | α1-adrenergic                                         | 6.6     | -          | [3]       |
| Ki                       | 5-HT1A                                                | 0.39 nM | -          | [3]       |
| Apparent pA <sub>2</sub> | 5-HT1A (vs. 5-<br>CT in guinea-pig<br>ileum)          | 9.71    | Guinea Pig | [2][3]    |
| Binding Affinity         | Dopamine D₂L<br>Receptor                              | 940 nM  | -          | [3]       |
| Binding Affinity         | Dopamine D₃<br>Receptor                               | 370 nM  | -          | [3]       |
| Binding Affinity         | Dopamine D <sub>4.2</sub><br>Receptor                 | 16 nM   | -          | [3]       |
| Ke                       | Dopamine D <sub>4.2</sub> Receptor ([³H]WAY- 100635)  | 2.4 nM  | -          | [3]       |
| EC50                     | Dopamine D <sub>4.4</sub> Receptor (Agonist activity) | 9.7 nM  | Human      | [3]       |

**Table 2: In Vivo Activity of WAY-100635** 



| Model / Effect                                             | Value (Dose)                       | Species    | Reference |
|------------------------------------------------------------|------------------------------------|------------|-----------|
| Antagonism of 8-OH-<br>DPAT-induced<br>behavioral syndrome | ID <sub>50</sub> = 0.01 mg/kg s.c. | Guinea Pig | [2]       |
| Antagonism of 8-OH-<br>DPAT-induced<br>hypothermia         | ID <sub>50</sub> = 0.01 mg/kg s.c. | Mouse, Rat | [2]       |
| Minimum Effective Dose (Antagonism of 8-OH-DPAT)           | 0.003 mg/kg s.c.                   | Rat        | [2]       |
| Anxiolytic-like effects (mouse light/dark box)             | Effective                          | Mouse      | [1]       |
| Attenuation of scopolamine-induced amnesia                 | Effective                          | Rat        | [9]       |

# **Signaling Pathways and Mechanism of Action**

WAY-100635 primarily acts by blocking 5-HT1A receptors, which are G-protein-coupled receptors (GPCRs). These receptors are located both postsynaptically in regions like the hippocampus and cortex, and presynaptically as somatodendritic autoreceptors on serotonin neurons in the dorsal raphe nucleus.[1][10]

By antagonizing the presynaptic 5-HT1A autoreceptors, which normally provide inhibitory feedback, WAY-100635 disinhibits the serotonin neuron. This leads to an increase in neuronal firing and subsequent serotonin (5-HT) release in terminal fields.[10][11] The elevated synaptic 5-HT can then act on other postsynaptic receptors, such as 5-HT2A, to mediate behavioral effects like the head-twitch response in mice.[11]





Click to download full resolution via product page

Caption: Mechanism of WAY-100635 at the serotonergic synapse.

Studies in cell systems have also shown that prolonged exposure to WAY-100635 can paradoxically induce internalization of 5-HT1A receptors, a process that was found to be insensitive to pertussis toxin.[12]

## **Experimental Protocols**

Detailed methodologies are crucial for replicating and building upon existing research. Below are summaries of key experimental protocols found in the literature for WAY-100635.

# In Vitro Receptor Binding Assay ([3H]8-OH-DPAT Displacement)

This protocol is used to determine the binding affinity (IC<sub>50</sub>) of WAY-100635 for the 5-HT1A receptor.

- Tissue Preparation: Rat hippocampal membranes are prepared by homogenizing the tissue in a suitable buffer (e.g., Tris-HCl) and centrifuging to isolate the membrane fraction.
- Assay Components: The assay mixture includes the prepared membranes, a fixed concentration of the radioligand [<sup>3</sup>H]8-OH-DPAT, and varying concentrations of the competing ligand (WAY-100635).



- Incubation: The mixture is incubated at a specific temperature (e.g., 25°C) for a set period to allow binding to reach equilibrium.
- Separation: Bound and free radioligand are separated via rapid vacuum filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.
- Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
- Data Analysis: The concentration of WAY-100635 that inhibits 50% of the specific binding of [3H]8-OH-DPAT (the IC50 value) is calculated using non-linear regression analysis.[1][2]





Click to download full resolution via product page

Caption: General workflow for an in vitro radioligand binding assay.

# In Vivo Electrophysiology (Dorsal Raphe Neurons)

This protocol assesses the antagonist properties of WAY-100635 on live, anesthetized animals.

- Animal Preparation: A rat is anesthetized, and a recording microelectrode is stereotaxically lowered into the dorsal raphe nucleus to record the extracellular single-unit activity of identified serotonergic neurons.
- Baseline Recording: The spontaneous firing rate of a neuron is recorded to establish a baseline.
- Agonist Administration: A 5-HT1A agonist, such as 8-OH-DPAT, is administered (e.g., intravenously). This typically causes a profound inhibition of the neuron's firing rate.
- Antagonist Administration: WAY-100635 is administered (e.g., subcutaneously or intravenously) prior to the agonist.
- Measurement: The ability of WAY-100635 to dose-dependently block or reverse the inhibitory effect of 8-OH-DPAT on neuronal firing is quantified. A "silent" antagonist like WAY-100635 will not affect the baseline firing rate when administered alone at typical doses.[1][2]

### **Behavioral Models (8-OH-DPAT-Induced Syndromes)**

This protocol evaluates the functional antagonism of WAY-100635 in awake, behaving animals.

- Animal Groups: Animals (rats or mice) are divided into groups receiving vehicle, WAY-100635, 8-OH-DPAT, or a combination of WAY-100635 and 8-OH-DPAT.
- Drug Administration: WAY-100635 or vehicle is administered (e.g., s.c.) at a set time before the administration of 8-OH-DPAT.
- Observation: Following 8-OH-DPAT injection, animals are observed for specific behaviors or physiological changes, such as the "5-HT behavioral syndrome" (including forepaw treading,



flat body posture), hypothermia (rectal temperature measurement), or hyperphagia (food intake).[1][2]

- Scoring: The intensity or presence of these signs is scored by trained observers.
- Data Analysis: The dose of WAY-100635 required to reduce the agonist-induced effect by 50% (ID<sub>50</sub>) is determined.[2]



Click to download full resolution via product page

Caption: Logical flow of WAY-100635 blocking an agonist's effect.

# **Summary and Conclusion**

WAY-100635 (CAS 119347-91-0) is a cornerstone pharmacological tool for studying the 5-HT1A receptor system. Its profile as a potent, selective, and silent antagonist has been thoroughly characterized through a variety of in vitro and in vivo experiments. The quantitative data consistently demonstrate its high affinity for the 5-HT1A receptor and its efficacy in blocking agonist-induced effects. Its utility extends from fundamental neuroscience research, exploring serotonergic modulation of behavior and physiology, to clinical applications as a PET imaging agent for brain disorders. The detailed experimental protocols and established



signaling pathways described in the literature provide a solid foundation for future investigations involving this compound.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Electrophysiological, biochemical, neurohormonal and behavioural studies with WAY-100635, a potent, selective and silent 5-HT1A receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A pharmacological profile of the selective silent 5-HT1A receptor antagonist, WAY-100635
   PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. [Carbonyl-11C]N-(2-(1-(4-(2-Methoxyphenyl)-piperazinyl)ethyl)-N-pyridinyl)cyclohexanecarboxamide Molecular Imaging and Contrast Agent Database (MICAD) NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. The 5-HT1A Receptor: A Signaling Hub Linked to Emotional Balance Serotonin Receptors in Neurobiology NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. Ono-3805 sodium | TargetMol [targetmol.com]
- 8. targetmol.com [targetmol.com]
- 9. Selective 5-HT1A antagonists WAY 100635 and NAD-299 attenuate the impairment of passive avoidance caused by scopolamine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. WAY-100635, a potent and selective 5-hydroxytryptamine1A antagonist, increases serotonergic neuronal activity in behaving cats: comparison with (S)-WAY-100135 PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The silent and selective 5-HT1A antagonist, WAY 100635, produces via an indirect mechanism, a 5-HT2A receptor-mediated behaviour in mice during the day but not at night. Short communication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. WAY-100635 antagonist-induced plasticity of 5-HT receptors: regulatory differences between a stable cell line and an in vivo native system PubMed [pubmed.ncbi.nlm.nih.gov]



 To cite this document: BenchChem. [CAS number 119347-91-0 scientific literature].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15577819#cas-number-119347-91-0-scientific-literature]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com